5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
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Overview
Description
“5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine” is a chemical compound with the CAS Number: 893612-17-4. It has a molecular weight of 320.19 . The IUPAC name for this compound is 5-bromo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]-2-pyrazinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antimicrobial Agent Development
5-Bromo-3-(2-pyridin-3-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine: has shown potential as a precursor in the synthesis of compounds with antimicrobial properties. Research indicates that derivatives of this compound have demonstrated good antimicrobial potential, suggesting its use in developing new antimicrobial agents .
Anti-fibrotic Therapies
The compound’s derivatives have been encouraged for further investigation into their anti-fibrotic activity. This suggests that 5-Bromo-3-(2-pyridin-3-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine could play a role in the synthesis of medications aimed at treating fibrotic diseases .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to contribute to the structural diversity of drug candidates .
properties
IUPAC Name |
5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSYRLBCVDSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587509 |
Source
|
Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
CAS RN |
893612-17-4 |
Source
|
Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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